4-Quinazolinamine, 2-chloro-N-(4-ethoxyphenyl)-N-methyl-
Description
Chemical Structure and Properties
The compound 4-Quinazolinamine, 2-chloro-N-(4-ethoxyphenyl)-N-methyl- (CAS: 827031-40-3) is a quinazoline derivative characterized by:
- A chlorine atom at position 2 of the quinazoline ring.
- A 4-ethoxyphenyl group and a methyl group attached to the N4 nitrogen of the quinazolin-4-amine moiety . Its molecular formula is C₁₇H₁₆ClN₃O, with a molar mass of 313.78 g/mol.
Typical protocols involve reacting 4-chloro-quinazoline precursors with substituted amines in the presence of a base (e.g., Et₃N) and polar solvents like isopropanol .
Potential Applications Quinazoline derivatives are studied for their biological activities, including anticancer, antibacterial, and kinase inhibition properties . The chloro and ethoxyphenyl substituents in this compound suggest possible interactions with biological targets through hydrophobic and π-π stacking interactions.
Properties
CAS No. |
827031-31-2 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-3-22-13-10-8-12(9-11-13)21(2)16-14-6-4-5-7-15(14)19-17(18)20-16/h4-11H,3H2,1-2H3 |
InChI Key |
YMVUPHSSHKJBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclocondensation
The quinazoline core is typically constructed through cyclocondensation reactions. A widely adopted method involves the Nimentovsky synthesis, which employs o-aminobenzoic acid and formamide under thermal conditions. Heating these reagents at 130–135°C for 2 hours yields quinazolin-4(3H)-one with a 96% efficiency. This step is critical for establishing the bicyclic framework, as demonstrated by the following reaction:
$$
\text{o-Aminobenzoic acid} + \text{Formamide} \xrightarrow{\Delta} \text{Quinazolin-4(3H)-one} + 2\text{H}_2\text{O}
$$
The reaction’s success hinges on precise temperature control and stoichiometric excess of formamide to drive dehydration.
Chlorination at the 4-Position
Subsequent chlorination of quinazolin-4(3H)-one is achieved using phosphorus oxychloride (POCl$$3$$) , which converts the carbonyl group at position 4 into a chloro substituent. In a representative procedure, 2-chloroquinazolin-4(3H)-one (5 mmol) is refluxed with POCl$$3$$ (5 mmol) in dimethylformamide (DMF) for 2 hours, yielding 2,4-dichloroquinazoline in 84% yield. The reaction mechanism involves nucleophilic attack by chloride ions, facilitated by the polar aprotic solvent:
$$
\text{Quinazolin-4(3H)-one} + \text{POCl}3 \xrightarrow{\text{DMF}} \text{2,4-Dichloroquinazoline} + \text{H}3\text{PO}_4
$$
Nucleophilic Amination with 4-Ethoxyaniline
The 4-chloro group in 2,4-dichloroquinazoline undergoes nucleophilic substitution with 4-ethoxyaniline to introduce the aryl amino moiety. This reaction is conducted in isopropanol under reflux for 2 hours, producing 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine . Key parameters include:
- Molar ratio : 1:1.05 (quinazoline:aniline) to ensure complete substitution.
- Solvent : Isopropanol enhances nucleophilicity while minimizing side reactions.
- Yield : 77–84%, contingent on recrystallization from ethanol.
$$
\text{2,4-Dichloroquinazoline} + \text{4-Ethoxyaniline} \xrightarrow{\text{Isopropanol}} \text{2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine} + \text{HCl}
$$
N-Methylation of the Secondary Amine
The final step involves methylating the secondary amine using methyl iodide in the presence of potassium hydroxide (KOH) . In a protocol adapted from, the amine (0.01 mol) is stirred with KOH (0.01 mol) in DMF, followed by dropwise addition of methyl iodide (0.01 mol). Refluxing at 85–90°C for 4 hours affords the target compound in 82% yield:
$$
\text{2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine} + \text{CH}_3\text{I} \xrightarrow{\text{KOH, DMF}} \text{2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine} + \text{KI}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Chlorination : DMF outperforms alternatives like toluene due to its high polarity, which stabilizes the transition state.
- Amination : Isopropanol’s moderate polarity balances solubility and reaction kinetics, whereas dichloromethane leads to incomplete substitution.
- Methylation : DMF enables efficient mixing at elevated temperatures, critical for overcoming steric hindrance.
Catalytic and Stoichiometric Considerations
- POCl$$_3$$ stoichiometry : A 10% excess ensures complete conversion of quinazolinones to chloroquinazolines.
- Base selection : KOH in methylation prevents over-alkylation, unlike weaker bases like triethylamine.
Characterization and Analytical Data
Spectroscopic Validation
- IR Spectroscopy : The target compound exhibits peaks at 2969 cm$$^{-1}$$ (C-H stretch, methyl), 1589 cm$$^{-1}$$ (C=N quinazoline), and 798 cm$$^{-1}$$ (C-Cl).
- $$^1$$H NMR : Key signals include δ 9.96 (s, 1H, NH), 8.76 (d, 2H, pyridine), and 1.23 (t, 3H, ethoxy CH$$_3$$).
- Melting Point : 228–230°C, consistent with high purity.
Comparative Yields and Conditions
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Research Findings and SAR Insights
Ethoxy vs. N-Methylation: The N-methyl group in the target compound may reduce metabolic degradation, a strategy used in kinase inhibitors to enhance stability .
Comparative Metabolic Stability :
- Compounds with bulky substituents (e.g., 2-(2-chlorophenyl) in CAS 347366-41-0) show longer half-lives in vitro due to steric protection from enzymes .
Biological Activity
4-Quinazolinamine, 2-chloro-N-(4-ethoxyphenyl)-N-methyl- is a compound belonging to the quinazoline family, recognized for its diverse biological activities. This article delves into its biological activity, particularly its potential as an anticancer agent, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₆ClN₃O
- Molecular Weight : Approximately 327.8 g/mol
Research indicates that 4-Quinazolinamine exhibits significant biological activity through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit specific enzymes and pathways critical for cancer cell survival.
- Induction of Apoptosis : It interferes with cellular processes such as DNA replication and repair, leading to programmed cell death in cancer cells.
- Targeting Transport Proteins : It has been identified as a dual inhibitor of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are ATP-binding cassette transporters involved in drug resistance in cancer cells .
Biological Activity Data
The following table summarizes the biological activities reported for 4-Quinazolinamine:
Case Studies
- Study on Anticancer Properties : A series of quinazolinamine derivatives, including 4-Quinazolinamine, were evaluated for their inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). The results demonstrated that these compounds could significantly enhance the accumulation of anticancer drugs in resistant cell lines .
- Mechanistic Investigations : Further mechanistic studies revealed that certain derivatives could stimulate ATP hydrolysis in BCRP, indicating their potential as competitive substrates that could disrupt the efflux of chemotherapeutics from cancer cells .
Comparative Analysis
The following table compares 4-Quinazolinamine with other structurally similar compounds regarding their biological activities:
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| 4-Quinazolinamine, 2-chloro-N-(4-ethoxyphenyl)-N-methyl- | 11278434 | Potent anticancer activity; dual BCRP/P-gp inhibitor |
| 2-Chloro-N-(2-methoxyphenyl)quinazolin-4-amine | 11232253 | Similar structure; varying substitution effects |
| Vandetanib | Not listed | Oral kinase inhibitor; similar anticancer applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(4-ethoxyphenyl)-N-methyl-4-quinazolinamine, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroquinazolin-4-amine with 4-ethoxy-N-methylaniline in the presence of a base (e.g., NaH) under inert conditions (N₂ atmosphere) at 80–100°C for 12–24 hours. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients to enhance yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically employs column chromatography with silica gel and a gradient eluent system (hexane/ethyl acetate).
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?
- Methodology : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in solvents like dichloromethane/hexane .
- Challenges : Disordered ethoxyphenyl or methyl groups may require constrained refinement. High thermal motion in flexible substituents can reduce data accuracy. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What spectroscopic techniques (NMR, IR) are critical for characterizing this compound, and how are spectral assignments validated?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The N-methyl group typically appears as a singlet near δ 3.0–3.5 ppm, while ethoxyphenyl protons show splitting patterns between δ 6.5–7.5 ppm .
- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~700–750 cm⁻¹). Compare with computed spectra (e.g., DFT/B3LYP) for validation .
Q. How does the compound’s solubility profile vary across solvents, and what implications does this have for biological assays?
- Methodology : Determine solubility via gravimetric analysis in polar (DMSO, ethanol) and nonpolar solvents (hexane). The ethoxyphenyl group enhances solubility in DMSO (>50 mg/mL), making it suitable for in vitro assays. For in vivo studies, formulate with co-solvents (e.g., Cremophor EL) to improve bioavailability .
Advanced Research Questions
Q. What structural features distinguish this compound from analogs (e.g., methoxyphenyl or methylthio derivatives), and how do these differences impact biological activity?
- Methodology : Perform comparative SAR studies using analogs synthesized via similar routes. For example:
- Replace the ethoxy group with methoxy or methylthio to assess changes in lipophilicity (logP) and target binding (e.g., kinase inhibition).
- Biological assays (e.g., enzyme inhibition, cytotoxicity) reveal that the ethoxy group enhances selectivity for tyrosine kinase receptors compared to methoxy analogs .
Q. How can computational modeling predict binding modes of this compound with potential therapeutic targets (e.g., kinases)?
- Methodology :
- Use molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17).
- MD simulations (GROMACS) assess stability of ligand-protein complexes. The quinazoline core forms π-π interactions with Phe residues, while the ethoxyphenyl group occupies hydrophobic pockets .
- Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodology :
- Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Re-evaluate purity (>95% via HPLC) and confirm stereochemical integrity (if applicable) using chiral chromatography .
- Meta-analysis of published data identifies trends, such as higher potency in low-pH microenvironments (e.g., tumor models) .
Q. How does the compound’s stability under physiological conditions (pH, temperature) influence its pharmacokinetic profile?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound degrades <5% in acidic buffers (pH 4.0) but undergoes hydrolysis in basic conditions (pH 9.0).
- Pharmacokinetic modeling (e.g., GastroPlus) predicts rapid absorption (Tmax = 2–4 h) and hepatic clearance via CYP3A4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
